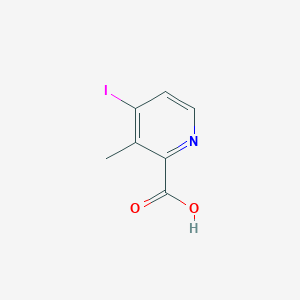
4-Iodo-3-methylpicolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-3-methylpicolinic acid is an organic compound that belongs to the class of picolinic acids It is a derivative of pyridine with an iodine atom at the 4-position and a methyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3-methylpicolinic acid typically involves the iodination of 3-methylpicolinic acid. One common method is the direct iodination using iodine and an oxidizing agent such as potassium iodate (KIO3) in an acidic medium. The reaction is carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.
Análisis De Reacciones Químicas
Types of Reactions
4-Iodo-3-methylpicolinic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution Products: Various substituted picolinic acids.
Coupling Products: Biaryl compounds.
Oxidation Products: Carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
4-Iodo-3-methylpicolinic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design.
Coordination Chemistry: It acts as a ligand in the formation of metal complexes.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Iodo-3-methylpicolinic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The iodine atom can enhance the compound’s binding affinity to its target through halogen bonding. Additionally, the picolinic acid moiety can chelate metal ions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Iodopicolinic Acid: Similar structure but lacks the methyl group at the 3-position.
3-Methylpicolinic Acid: Similar structure but lacks the iodine atom at the 4-position.
4-Methylpicolinic Acid: Similar structure but lacks the iodine atom and has a methyl group at the 4-position.
Uniqueness
4-Iodo-3-methylpicolinic acid is unique due to the presence of both the iodine atom and the methyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to participate in various chemical reactions and interact with biological targets.
Propiedades
Fórmula molecular |
C7H6INO2 |
|---|---|
Peso molecular |
263.03 g/mol |
Nombre IUPAC |
4-iodo-3-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H6INO2/c1-4-5(8)2-3-9-6(4)7(10)11/h2-3H,1H3,(H,10,11) |
Clave InChI |
STHDWVHAHGVYFW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CN=C1C(=O)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















